5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C10H10F4O It is characterized by the presence of a fluorine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Introduction of Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction using isopropanol and a suitable base.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the fluorine and trifluoromethyl groups.
Reduction: Reduction reactions may target the isopropoxy group, converting it to a hydroxyl group.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Fluorinated benzoic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Drug Discovery: Explored for its potential pharmacological properties and as a building block in drug design.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the isopropoxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
- 5-Fluoro-1-methoxy-3-(trifluoromethyl)benzene
- 5-Fluoro-1-ethoxy-3-(trifluoromethyl)benzene
- 5-Fluoro-1-propoxy-3-(trifluoromethyl)benzene
Comparison:
- Uniqueness: The presence of the isopropoxy group in 5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This can result in different reactivity and interaction profiles.
- Reactivity: The isopropoxy group may offer enhanced stability and specific reactivity patterns, making it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
1-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJRLOKJATWABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.